N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide
Description
N1-(2-Carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran core substituted with a carbamoyl group at the 2-position and a 4-fluorobenzyl moiety at the N2 position.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c19-11-7-5-10(6-8-11)9-21-17(24)18(25)22-14-12-3-1-2-4-13(12)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUNSAHOXLUYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:
Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran derivative through cyclization reactions.
Introduction of Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates under controlled conditions.
Formation of Oxalamide: The final step involves the reaction of the benzofuran derivative with oxalyl chloride and 4-fluorobenzylamine to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The following analysis compares the target compound with oxalamide derivatives reported in the literature, focusing on structural modifications, biological activity, and metabolic profiles.
Umami Flavoring Agents: S336 and Analogues
Compound : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Key Features: Substituents: 2,4-Dimethoxybenzyl (electron-donating groups) and pyridinylethyl (heteroaromatic side chain). Activity: Potent umami agonist (Savorymyx® UM33), approved globally for reducing monosodium glutamate (MSG) in sauces, snacks, and frozen foods . Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg body weight/day in rodents; rapid metabolism in rat hepatocytes without amide hydrolysis products .
- Comparison :
Antiviral Oxalamides (HIV Entry Inhibitors)
Compound 13 : N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide
- Key Features :
- Compound 15 : N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide
- Comparison: The target compound’s fluorobenzyl group may offer improved lipophilicity and blood-brain barrier penetration compared to chlorophenyl derivatives.
Oxalamides with Aromatic and Heterocyclic Modifications
Compound 1c : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide
- Key Features :
- Compound 16 : N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide
- Comparison :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy in S336) enhance umami flavor activity, while electron-withdrawing groups (e.g., fluorine, CF₃) improve metabolic stability and target binding .
- Heterocyclic side chains (thiazole, pyridine) are critical for antiviral activity but may complicate synthesis and metabolic clearance .
- Metabolic Pathways :
- Oxalamides with aromatic ethers (e.g., S336) undergo oxidative metabolism, whereas fluorinated derivatives resist hydrolysis and oxidation .
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C20H21FN6O5
Molecular Weight : 444.42 g/mol
CAS Number : 518048-05-0
The compound features a complex structure that includes a benzofuran moiety known for its ability to intercalate with DNA, an oxalamide functional group that can form hydrogen bonds with amino acids in proteins, and a fluorobenzyl substituent that enhances lipophilicity for better cellular uptake.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in inflammatory pathways and cancer progression.
- DNA Intercalation : The benzofuran ring can intercalate with DNA, potentially disrupting replication and transcription processes.
- Protein Binding : The oxalamide group can form hydrogen bonds with amino acid residues, influencing protein function.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that this compound can reduce the expression of inflammatory markers in cell cultures.
Case Studies and Experimental Data
- In Vitro Studies : A study demonstrated that this compound significantly reduced the levels of inflammatory cytokines in human cell lines exposed to inflammatory stimuli.
- Antimicrobial Activity : The compound has shown promising antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics. Comparative studies indicated that it outperformed several known antimicrobial agents in specific assays.
- Cancer Cell Lines : In cancer research, this compound exhibited cytotoxic effects against multiple cancer cell lines, suggesting potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.
Data Table Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H21FN6O5 |
| Molecular Weight | 444.42 g/mol |
| CAS Number | 518048-05-0 |
| Antimicrobial Activity | Effective against resistant strains |
| Anti-inflammatory Effects | Reduces cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
